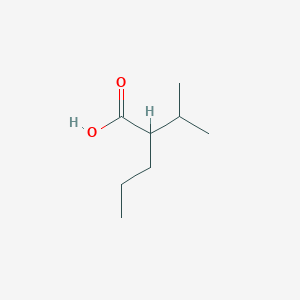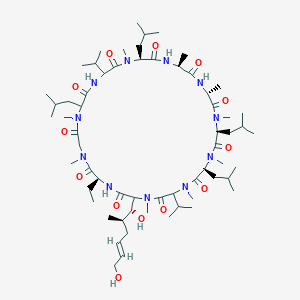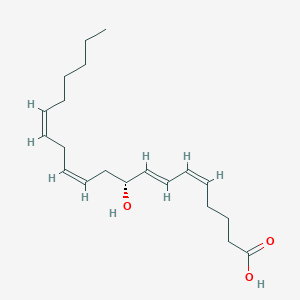
9(R)-Hete
Übersicht
Beschreibung
Synthesis Analysis
Synthetic approaches for the production of 9(R)-HETE and similar compounds often involve catalytic processes and intricate reaction mechanisms. The synthesis of nine-membered oxa-heterocycles, which share some synthetic pathways with 9(R)-HETE, can be achieved through Pd(0)-catalyzed intramolecular Heck reactions, demonstrating the complexity and specificity of such synthetic efforts (Majumdar & Chattopadhyay, 2008).
Molecular Structure Analysis
The molecular structure of compounds like 9(R)-HETE is crucial for understanding their biological activity and chemical behavior. Density-functional theory studies have provided insights into the electronic and optical properties of similar heteroaromatic compounds, highlighting how molecular structure influences their reactivity and function (Chen, Zheng, Fan, & Huang, 2007).
Chemical Reactions and Properties
The reactivity of 9(R)-HETE with other molecules and its involvement in chemical reactions are significant for its biological roles. Transition metal-mediated synthesis provides a pathway for creating aromatic heterocycles, a category to which 9(R)-HETE related compounds belong, showcasing the diverse reactions these molecules can undergo (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013).
Physical Properties Analysis
The physical properties of 9(R)-HETE, such as solubility, melting point, and stability, are influenced by its molecular structure. Studies on similar heterocyclic compounds have explored how ultrasound-assisted synthesis can impact these physical properties, offering potential insights into the behavior of 9(R)-HETE in different environments (Banerjee, 2017).
Chemical Properties Analysis
Understanding the chemical properties of 9(R)-HETE, including its reactivity, acidity, and redox behavior, is essential for elucidating its role in biological systems. Electrochemical techniques have been used to construct heterocyclic structures, providing a methodological basis for analyzing the chemical properties of compounds like 9(R)-HETE (Jiang, Xu, & Zeng, 2017).
Wissenschaftliche Forschungsanwendungen
UV Spectroscopy : 9(R)-HETE is employed in analyzing the ultraviolet (UV) spectra of various conjugated dienes, including hydroxy-linoleates, which is significant in understanding their properties and interactions (Ingram & Brash, 1988).
Steroid Hormone Research : It provides a unique system for studying the function of heat shock protein hsp90 and its role in steroid hormone action (Pratt & Toft, 1997).
Cellular Chemotaxis : 9-HETE may influence the mobility of human neutrophils due to its higher chemotactic activity compared to other HETE products (Goetzl & Sun, 1979).
Biological Activity Studies : HETEs like 9(R)-HETE are utilized as tools for studying biological activities and can be generated in significant quantities for research purposes (Boeynaems et al., 1980).
Cancer Research : A selective inhibitor of 20-hydroxyeicosatrienoic acid (20-HETE) significantly reduced the proliferation of 9L rat gliosarcoma cells, both in vitro and in vivo (Guo et al., 2006).
Nuclear Receptor Interactions : Research has shown that 9(R)-HETE can influence the interactions and functioning of various nuclear receptors, affecting gene expression and cellular responses (Li et al., 2004).
Neuroscience Studies : The 9R allele of the 3′UTR polymorphism of SLC6A3 regulates dopamine activity in striatal brain regions, independent of the presence of neuropsychiatric illness (Faraone et al., 2014).
Educational Research : Studies have shown that specific educational materials, like Grade 9 Science Learner's Material, can impact students' self-regulation and achievement in subjects such as chemistry (Laureano et al., 2015).
DNA Damage and Repair : The 9-1-1 complex, relevant in cell cycle checkpoint activation and DNA repair in eukaryotic cells, is an area of active research (Xu et al., 2009).
Eigenschaften
IUPAC Name |
(5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-AZFZJQGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185849 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(R)-Hete | |
CAS RN |
107656-14-4 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




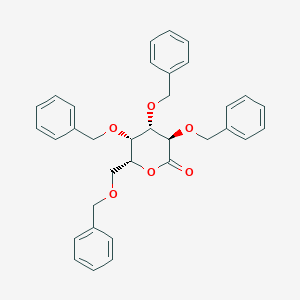
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
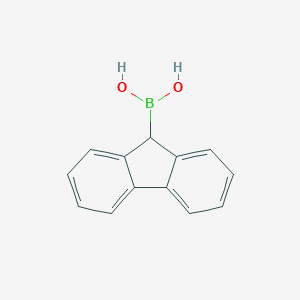


![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
